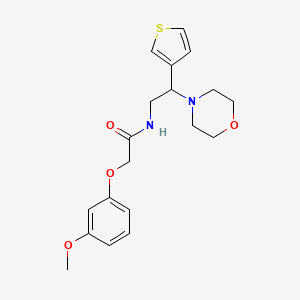
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, with the CAS number 923220-53-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O4S with a molecular weight of 376.5 g/mol. The compound features a morpholine ring, a thiophene moiety, and a methoxyphenoxy group, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are some key findings:
Antimicrobial Activity
Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring is often associated with enhanced antimicrobial properties.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| Candida albicans | 12 |
Anti-inflammatory Activity
The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes in inflammatory pathways.
- Receptor Modulation : It could bind to receptors involved in pain and inflammation, altering their activity.
- Electrophilic Substitution : The thiophene moiety may participate in electrophilic aromatic substitution reactions, enhancing its reactivity and potential biological interactions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various thiophene derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of thiophene-containing compounds. The study reported that derivatives showed a marked reduction in nitric oxide production in LPS-stimulated macrophages, indicating their potential for treating inflammatory diseases .
属性
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-16-3-2-4-17(11-16)25-13-19(22)20-12-18(15-5-10-26-14-15)21-6-8-24-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQSHBFIPOOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













